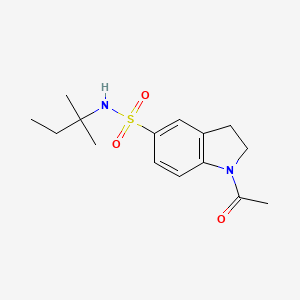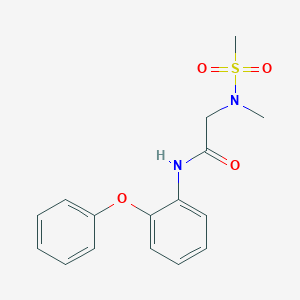![molecular formula C15H22N2O3S B4460430 N-cyclohexyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4460430.png)
N-cyclohexyl-3-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
N-cyclohexyl-3-[methyl(methylsulfonyl)amino]benzamide, commonly known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. CX-5461 is a promising drug candidate for cancer treatment due to its ability to selectively inhibit the growth of cancer cells, including those that are resistant to conventional chemotherapy.
Mechanism of Action
CX-5461 selectively inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription factors required for Pol I transcription initiation. This results in the downregulation of rRNA synthesis and subsequent inhibition of protein synthesis, leading to cell death in cancer cells.
Biochemical and Physiological Effects
CX-5461 has been shown to have a significant impact on cancer cells, including the induction of DNA damage and the activation of the p53 pathway. Additionally, CX-5461 has been shown to have anti-inflammatory effects and may be beneficial for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of CX-5461 is its specificity for Pol I transcription, which makes it a promising drug candidate for cancer treatment. However, CX-5461 has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
Future Directions
Future research on CX-5461 will likely focus on improving the drug's solubility and reducing its toxicity to normal cells. Additionally, further studies will be needed to determine the optimal dosing and treatment regimens for CX-5461 in different cancer types. Other future directions may include the development of combination therapies that incorporate CX-5461 with other cancer treatments to improve efficacy and reduce toxicity.
Conclusion
CX-5461 is a promising drug candidate for cancer treatment due to its specificity for Pol I transcription and ability to selectively target cancer cells. Its mechanism of action has been extensively studied, and it has been shown to be effective against a variety of cancer types. While CX-5461 has some limitations for lab experiments, future research will likely focus on improving its solubility and reducing its toxicity to normal cells. Overall, CX-5461 represents a promising avenue for the development of new cancer treatments.
Scientific Research Applications
CX-5461 has been extensively studied for its potential as a cancer treatment. It has been shown to selectively target cancer cells by inhibiting Pol I transcription, which is essential for the production of ribosomal RNA (rRNA) and the subsequent synthesis of ribosomes. This leads to the disruption of protein synthesis and cell death in cancer cells. CX-5461 has been shown to be effective against a variety of cancer types, including breast, colon, lung, and prostate cancer.
properties
IUPAC Name |
N-cyclohexyl-3-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-17(21(2,19)20)14-10-6-7-12(11-14)15(18)16-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZNWXVOJXJFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(=O)NC2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(diphenylacetyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B4460348.png)
![2-ethyl-6-methyl-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4460358.png)
![4-[(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4460360.png)
![2-(4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4460372.png)



![3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4460403.png)


![3-{[(4-fluorophenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4460417.png)
![2-[5-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-3-yl]-N-(2-furylmethyl)acetamide](/img/structure/B4460422.png)
![3-(3-fluorophenyl)-7-(3-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460431.png)
![6,7-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4460443.png)